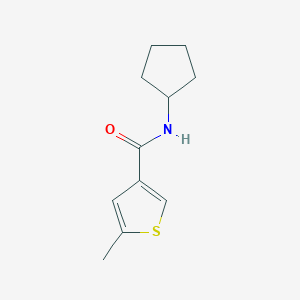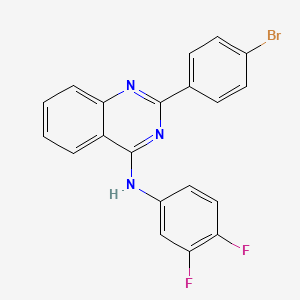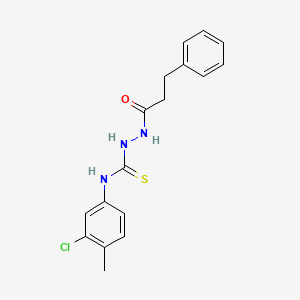
N-cyclopentyl-5-methyl-3-thiophenecarboxamide
Overview
Description
N-cyclopentyl-5-methyl-3-thiophenecarboxamide, also known as CP 55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic effects. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a critical role in regulating many physiological processes, including pain sensation, appetite, mood, and immune function. CP 55,940 has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. Activation of these receptors by N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 leads to a variety of effects on the body, including pain relief, anti-inflammatory effects, and anti-cancer properties.
Biochemical and Physiological Effects:
N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has a variety of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to its analgesic and anti-inflammatory effects. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has been shown to inhibit the growth and proliferation of cancer cells, potentially through the induction of apoptosis.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, allowing for precise modulation of the endocannabinoid system. It has also been extensively studied in animal models, allowing for the development of standardized protocols for its use. However, there are also limitations to its use in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endocannabinoids produced naturally in the body. In addition, its effects may be influenced by factors such as route of administration, dose, and duration of exposure.
Future Directions
There are several future directions for research on N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940. One area of interest is the development of novel analogs of N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential therapeutic effects of N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 in human clinical trials. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer properties of N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 and to identify potential drug targets for the treatment of cancer.
Scientific Research Applications
N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has been widely studied for its potential therapeutic effects. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation, including arthritis and colitis. In addition, N-cyclopentyl-5-methyl-3-thiophenecarboxamide 55,940 has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-cyclopentyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-6-9(7-14-8)11(13)12-10-4-2-3-5-10/h6-7,10H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIUPLKYOMFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4762103.png)
![2-[(4-methoxybenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4762110.png)
![N-(4-chlorophenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4762118.png)
![4-[3-(2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4762133.png)
![dimethyl 1-(2-methoxyethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4762141.png)
![3-({[2-(3-cyclopropyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4762146.png)


![methyl 2-chloro-5-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4762167.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4762168.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4762179.png)
![2-iodo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4762185.png)
![ethyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4762201.png)